molecular formula C10H19NO4 B14333281 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane CAS No. 106074-68-4

3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane

Cat. No.: B14333281
CAS No.: 106074-68-4
M. Wt: 217.26 g/mol
InChI Key: OJRGVFJMHOGAQH-UHFFFAOYSA-N
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Description

3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane is a complex organic compound characterized by its unique bicyclic structure. It contains a total of 35 bonds, including 16 non-hydrogen bonds, one six-membered ring, one twelve-membered ring, one secondary amine (aliphatic), and four ether groups (aliphatic)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed synthetic routes and conditions are usually tailored to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.

Comparison with Similar Compounds

3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane can be compared with other similar compounds, such as:

The uniqueness of 3,6,9,15-Tetraoxa-13-azabicyclo[93

Properties

CAS No.

106074-68-4

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

3,6,9,15-tetraoxa-13-azabicyclo[9.3.1]pentadecane

InChI

InChI=1S/C10H19NO4/c1-3-13-7-9-5-11-6-10(15-9)8-14-4-2-12-1/h9-11H,1-8H2

InChI Key

OJRGVFJMHOGAQH-UHFFFAOYSA-N

Canonical SMILES

C1COCC2CNCC(O2)COCCO1

Origin of Product

United States

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